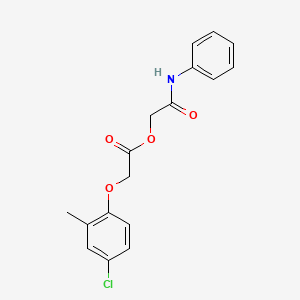
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has been widely used in scientific research. It is a member of the oxoacid esters and is commonly referred to as ACE. The compound has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been found to have herbicidal properties, making it a potential candidate for use in agriculture.
作用機序
The mechanism of action of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the inhibition of certain enzymes in bacterial and fungal cells. This inhibition leads to the disruption of cellular metabolism, ultimately resulting in cell death. The exact mechanism of action is still being studied and further research is needed to fully understand the compound's effects.
Biochemical and Physiological Effects
Studies have shown that 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate can cause changes in biochemical and physiological processes. It has been found to affect lipid metabolism, protein synthesis, and DNA replication. It has also been found to have toxic effects on certain organs, including the liver and kidneys. Further research is needed to fully understand the compound's effects on the human body.
実験室実験の利点と制限
One advantage of using 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate in laboratory experiments is its well-established synthesis method. Another advantage is its potential applications in various fields, including medicine and agriculture. However, one limitation is the compound's potential toxicity, which must be carefully considered when conducting experiments.
将来の方向性
There are several future directions for research on 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate. One direction is the development of new antibiotics and antifungal agents based on the compound's antibacterial and antifungal properties. Another direction is the development of new herbicides based on the compound's herbicidal properties. Further research is also needed to fully understand the compound's effects on the human body and to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its well-established synthesis method and potential applications make it a valuable compound for scientific research. However, its potential toxicity must be carefully considered when conducting experiments. Further research is needed to fully understand the compound's effects and to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with aniline to produce the final compound. The synthesis method has been well-established and is widely used in laboratories.
特性
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-12-9-13(18)7-8-15(12)22-11-17(21)23-10-16(20)19-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKSQGMCFSLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)
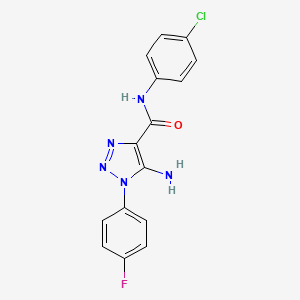
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
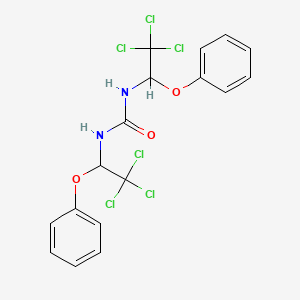
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
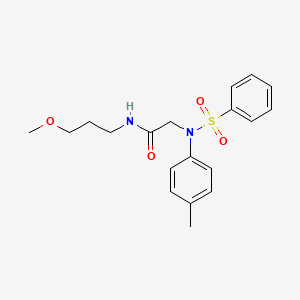
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![6-(1-azepanyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212716.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)
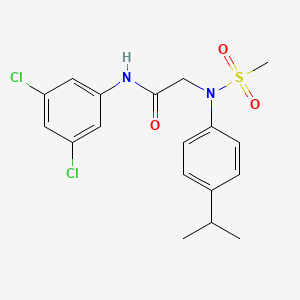
![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)